molecular formula C13H14N2O2S B2771393 N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 441291-16-3

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Cat. No. B2771393
CAS RN: 441291-16-3
M. Wt: 262.33
InChI Key: XILZOIXNKRTKJL-BUHFOSPRSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing benzothiazole derivatives, including N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide. One common approach involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance. This method yields benzothiazoles efficiently and is widely used .


Molecular Structure Analysis

The molecular formula of N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is C₁₃H₁₄N₂O₂S . Its structure consists of a benzothiazole core with a cyclopropane ring and a carboxamide group. The 3D representation of the molecule can be visualized using software tools .


Chemical Reactions Analysis

While specific reactions involving this compound may vary, benzothiazoles are often synthesized through condensation reactions of 2-aminobenzenethiol with carbonyl or cyano group-containing compounds. These reactions yield various substituted benzothiazoles with functional group tolerance .

properties

IUPAC Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-15-11-9(17-2)4-3-5-10(11)18-13(15)14-12(16)8-6-7-8/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILZOIXNKRTKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

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